Cas no 2171286-40-9 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)

4-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its key structural features include a cyclohexane backbone with a carboxylic acid functionality and an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound offers precise stereochemical control due to the (3S)-configuration, enhancing its utility in constructing chiral peptide sequences. Its robust Fmoc protection ensures stability during coupling reactions while allowing efficient deprotection under mild basic conditions. This derivative is particularly valuable for introducing constrained cyclohexyl moieties into peptide frameworks, contributing to conformational rigidity and potential bioactivity modulation. The product is typically employed in research-scale peptide synthesis for medicinal chemistry and biochemical studies.
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid structure
2171286-40-9 structure
Product Name:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid
CAS No:2171286-40-9
MF:C28H34N2O5
MW:478.579967975616
CID:6411982
PubChem ID:165559862
Update Time:2025-05-24

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid
    • EN300-1472700
    • EN300-1472575
    • 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
    • 2171286-40-9
    • EN300-1581136
    • (1rs,4rs)-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
    • Inchi: 1S/C28H34N2O5/c1-2-7-20(16-26(31)29-19-14-12-18(13-15-19)27(32)33)30-28(34)35-17-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,18-20,25H,2,7,12-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t18?,19?,20-/m0/s1
    • InChI Key: IARHNVBHVCELCD-MHJFOBGBSA-N
    • SMILES: OC(C1CCC(CC1)NC(C[C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 713
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1472700-50mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
50mg
$2829.0 2023-09-29
Enamine
EN300-1472700-100mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
100mg
$2963.0 2023-09-29
Enamine
EN300-1472700-250mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
250mg
$3099.0 2023-09-29
Enamine
EN300-1472700-500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
500mg
$3233.0 2023-09-29
Enamine
EN300-1472700-1000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
1000mg
$3368.0 2023-09-29
Enamine
EN300-1472700-2500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
2500mg
$6602.0 2023-09-29
Enamine
EN300-1472700-5000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
5000mg
$9769.0 2023-09-29
Enamine
EN300-1472700-10000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
10000mg
$14487.0 2023-09-29
Enamine
EN300-1472700-0.05g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
0.05g
$2829.0 2023-07-10
Enamine
EN300-1472700-0.1g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
2171286-40-9
0.1g
$2963.0 2023-07-10

Additional information on 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid

Introduction to 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid (CAS No. 2171286-40-9)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid, identified by its CAS number 2171286-40-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclohexane ring, an amino acid derivative, and a fluorene moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The fluorene moiety, a well-known fluorescent marker in biochemical assays, enhances the compound's utility in diagnostic and imaging technologies. Additionally, the methoxycarbonyl group contributes to the molecule's solubility and stability, facilitating its use in both in vitro and in vivo studies. The cyclohexane ring provides structural rigidity, while the amino acid derivative introduces chiral centers, which are crucial for biological activity. This combination of structural features makes 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid a versatile molecule with potential applications in drug discovery and development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound under discussion has emerged as a key player in this landscape due to its unique chemical properties. The fluorene component not only serves as a fluorescent tag but also acts as a scaffold for further functionalization, allowing chemists to design derivatives with tailored biological activities. This flexibility has opened up new avenues for exploring its potential in treating various diseases.

One of the most compelling aspects of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid is its potential role in modulating biological pathways associated with inflammation and cancer. Current research indicates that this compound can interact with specific targets within cells, leading to the inhibition of key signaling pathways involved in these diseases. For instance, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase (COX), which are known to play a role in inflammation. Additionally, its ability to modulate the activity of kinases and other enzymes involved in cancer progression makes it an attractive candidate for further investigation.

The chiral center present in the molecule is particularly noteworthy, as it allows for the synthesis of enantiomerically pure forms of the compound. Enantiomers are molecules that are mirror images of each other but have different biological activities. By controlling the stereochemistry of the molecule, researchers can optimize its potency and selectivity, thereby minimizing potential side effects. This aspect is critical in drug development, where the difference between enantiomers can be as significant as their pharmacological profiles.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid. Techniques such as solid-phase synthesis and flow chemistry have made it possible to construct intricate molecular frameworks with high precision and yield. These advancements have not only facilitated the production of this compound but also paved the way for exploring its derivatives with improved pharmacological properties.

The fluorene moiety has been extensively studied for its applications in bioimaging due to its excellent photophysical properties. It can be used to develop fluorescent probes that allow researchers to visualize cellular processes in real-time. This capability is particularly valuable in studying dynamic events such as cell migration, signal transduction, and drug delivery mechanisms. The incorporation of fluorene into 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid not only enhances its utility as a research tool but also opens up possibilities for developing novel diagnostic methods.

Another area where this compound shows promise is in the development of targeted drug delivery systems. The presence of functional groups such as methoxycarbonyl and amine allows for conjugation with targeting ligands or therapeutic agents. This capability enables the design of nanoparticles or micelles that can deliver drugs directly to diseased cells while minimizing exposure to healthy tissues. Such targeted delivery systems are expected to improve treatment outcomes and reduce adverse effects associated with conventional therapies.

The synthesis and characterization of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid have been subjects of numerous research publications over recent years. These studies have not only provided insights into its chemical properties but also highlighted its potential therapeutic applications. For instance, one study demonstrated that this compound can inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in tumor progression. Another study explored its ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

The development of new synthetic methodologies has been instrumental in advancing research on this compound. Techniques such as transition-metal-catalyzed reactions have enabled the efficient construction of complex molecular architectures. These methods have not only simplified the synthesis process but also allowed for greater control over reaction outcomes, leading to higher yields and purities of the final product.

The future prospects for 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid are vast and exciting. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Additionally, efforts are underway to develop more efficient synthetic routes that will make it easier to produce this compound on an industrial scale.

In conclusion,4-(3S)-3-({(9H-fluorenine-methoxycarbonyl}amino)hexanamidocyclohexane-la-carboxylic acid (CAS No 2171286 40 9) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas Its unique structural features including fluorene methoxycarbonyl groups amino acids derivatives chiral centers make it an ideal candidate for further exploration In light recent breakthroughs synthetic biology bioimaging targeted drug delivery systems there is no doubt that this compound will continue play pivotal role shaping future medicine

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd